molecular formula C9H9ClO2 B13602118 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone CAS No. 20834-75-7

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Katalognummer: B13602118
CAS-Nummer: 20834-75-7
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: CILOCUGMZNPPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is an organic compound with a molecular formula of C9H9ClO2 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone typically involves the chlorination of 1-(2-hydroxy-4-methyl-phenyl)-ethanone. One common method is to react 1-(2-hydroxy-4-methyl-phenyl)-ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(2-hydroxy-phenyl)-ethanone: Lacks the methyl group on the phenyl ring.

    2-Chloro-1-(4-methyl-phenyl)-ethanone: Lacks the hydroxyl group on the phenyl ring.

    1-(2-Hydroxy-4-methyl-phenyl)-ethanone: Lacks the chlorine atom.

Uniqueness

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is unique due to the presence of both the hydroxyl and chlorine groups on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

20834-75-7

Molekularformel

C9H9ClO2

Molekulargewicht

184.62 g/mol

IUPAC-Name

2-chloro-1-(2-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3

InChI-Schlüssel

CILOCUGMZNPPFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.